4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride
Overview
Description
The compound 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile is a derivative of 1H-pyrrole-2,5-diones, also known as maleimides . Maleimides are widely used due to the presence of two important structural fragments: an activated double bond and an imide group . They can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Synthesis Analysis
The synthesis of a similar compound, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide, involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to give (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid .Molecular Structure Analysis
The molecular structure of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile has been computed by PubChem . The InChI string isInChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(13)15/h1-6H
. Chemical Reactions Analysis
Maleimides, such as 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile, can react with a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .Physical and Chemical Properties Analysis
The molecular weight of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile is 198.18 g/mol . It has a topological polar surface area of 61.2 Ų .Scientific Research Applications
Organotin(IV) Complexes and Biological Applications
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, a related compound, has been utilized in the synthesis and characterization of organotin(IV) complexes. These complexes, including methyl-, n-butyl-, phenyl-, benzyl-, and octyl-tin, have been tested for their toxicity against different bacteria and fungi, also assessing their LD50 via the Brine Shrimp method (Shahid et al., 2005).
Development of Conducting Polymers
A derivative of 2,5-di(2-thienyl)pyrrole, synthesized using a similar hydrazide, demonstrated improvements in yield and properties of the corresponding polymer. Spectroelectrochemical studies revealed enhanced stability, lower band gap, and better long-term stability, making it suitable for applications in electroactive polymers (Soyleyici et al., 2013).
Synthesis of Heterobifunctional Coupling Agents
An efficient synthesis method for a heterobifunctional coupling agent using 4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-N-(6-[[6-([6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl]amino)-6-oxohexyl]amino]-6-oxohexyl)cyclohexanecarboxamide was developed. This agent is crucial for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).
Photochromic Dithienylmaleimides
The synthesis of new photochromic dithienylmaleimides, which included reaction of 3,4-dithienylmaleic anhydrides with aminoacetaldehyde dimethylacetal, resulted in functionalized derivatives demonstrating photochromic properties in solution. These derivatives are of interest for materials science and optical applications (Belikov, 2018).
Electroactive Phenol-Based Polymers
The compound was involved in the synthesis of a monomer for electrochemically polymerized electroactive phenol-based polymers. These polymers show potential in electronic applications due to their structural and electrical properties (Kaya & Aydın, 2012).
Conjugation with Pt(IV) Prodrugs
The compound was used in the conjugation of maleimide-containing Pt(IV) prodrugs with furan or furan-containing drug delivery vectors. This research indicates potential applications in targeted cancer therapy and drug delivery systems (Gabano et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, derivatives of 1h-pyrrole-2,5-diones (maleimides), have been found to exhibit selective inhibitory activity against various proteins . These proteins include the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
It’s known that maleimides, which share structural similarities with this compound, can easily take up a variety of nucleophilic and electrophilic reagents . They enter cycloaddition reactions and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Biochemical Pathways
Similar compounds have been shown to inhibit the biosynthesis of prostaglandin and affect the intracellular signaling mechanism , suggesting that this compound may interact with similar pathways.
Result of Action
Similar compounds have been found to exhibit diverse biological activities , including anticandidiasis and antituberculosis properties , suggesting that this compound may have similar effects.
Future Directions
Biochemical Analysis
Biochemical Properties
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrole ring structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile molecule in biochemical studies. It has been observed to interact with enzymes such as cyclooxygenase and kinase, which are crucial in intracellular signaling pathways . These interactions can lead to the inhibition or activation of these enzymes, thereby influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in inflammation and cell proliferation . Additionally, it has been found to alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites. These effects highlight the potential of this compound in regulating cellular functions and its possible therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and activity . It has been shown to inhibit enzymes such as cyclooxygenase by binding to their active sites, thereby preventing the synthesis of pro-inflammatory molecules. Additionally, the compound can activate certain kinases, leading to the phosphorylation of downstream targets and modulation of signaling pathways. These molecular interactions underpin the biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the pyrrole ring, reducing its biological activity. In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, with changes in gene expression and metabolic activity observed over extended periods. These findings suggest that this compound can be a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce adverse effects such as liver toxicity and oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxic effects. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to inhibit enzymes involved in the biosynthesis of pro-inflammatory molecules, leading to reduced inflammation. Additionally, it can modulate the activity of metabolic enzymes, resulting in changes in the levels of key metabolites such as glucose and lipids. These effects on metabolic pathways underscore the potential of this compound in treating metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, it can bind to intracellular proteins, leading to its localization in specific cellular compartments. The distribution of the compound within tissues is influenced by its affinity for binding proteins, which can affect its accumulation and biological activity. These transport and distribution mechanisms are critical for the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it can be directed to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The localization of the compound within subcellular compartments can modulate its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)butanehydrazide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.ClH/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14;/h3-4H,1-2,5,9H2,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJTCCUUNLIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCC(=O)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-05-7 | |
Record name | 1H-Pyrrole-1-butanoic acid, 2,5-dihydro-2,5-dioxo-, hydrazide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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